molecular formula C42H59N3O10 B1251593 Cethromycin

Cethromycin

Cat. No.: B1251593
M. Wt: 765.9 g/mol
InChI Key: PENDGIOBPJLVBT-COVUKVLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Cethromycin is synthesized through a series of chemical reactions starting from erythromycin A. . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail.

Chemical Reactions Analysis

Cethromycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the ketone groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, particularly at the amino and hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cethromycin has been extensively studied for its antibacterial properties. It has shown strong activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) . Its applications extend to:

Mechanism of Action

Cethromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically interacting with domains II and V of the 23S ribosomal RNA . This interaction prevents the translocation step of protein synthesis, effectively halting bacterial growth and replication.

Comparison with Similar Compounds

Cethromycin is similar to other ketolide antibiotics such as telithromycin and erythromycin . it has a better safety profile compared to telithromycin and exhibits strong activity against a broader range of bacteria . The unique structural modifications in this compound, such as the 3-keto group and the 11,12-carbamate group, contribute to its enhanced antibacterial activity and reduced resistance development.

Similar Compounds

    Telithromycin: Another ketolide antibiotic with a similar mechanism of action but a different safety profile.

    Erythromycin: A macrolide antibiotic from which this compound is derived.

    Azithromycin: A macrolide antibiotic with a broader spectrum of activity but different structural features.

Properties

Molecular Formula

C42H59N3O10

Molecular Weight

765.9 g/mol

IUPAC Name

(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(Z)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14-/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41-,42-/m1/s1

InChI Key

PENDGIOBPJLVBT-COVUKVLKSA-N

Isomeric SMILES

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C\C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C

Synonyms

A 195,773
A 195773
A-195,773
A-195773
ABT 773
ABT-773
cethromycin

Origin of Product

United States

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